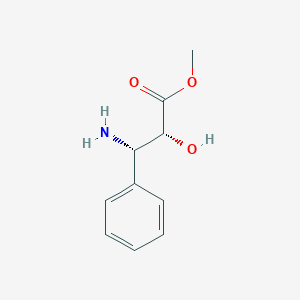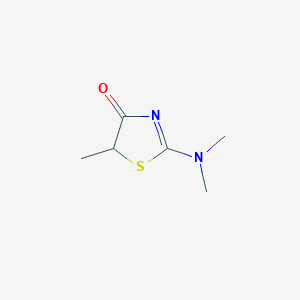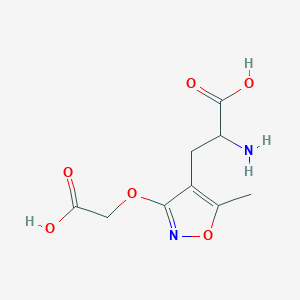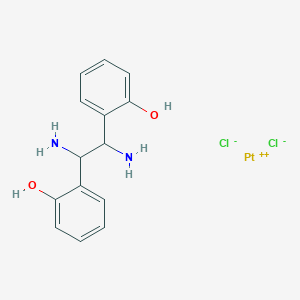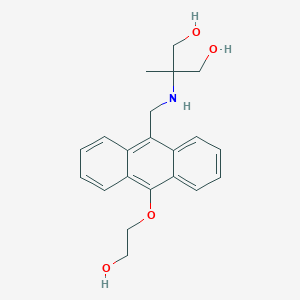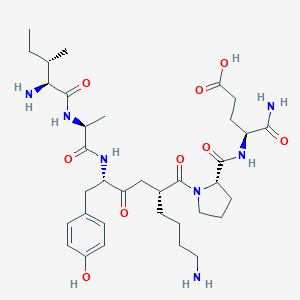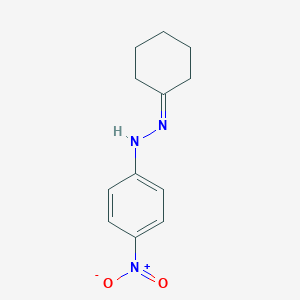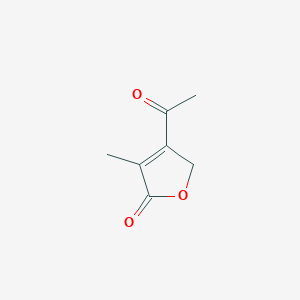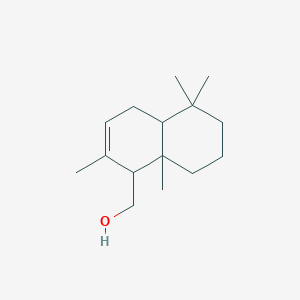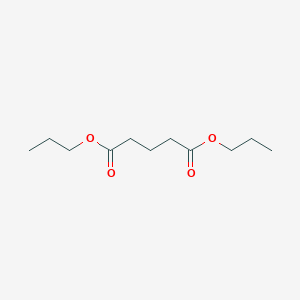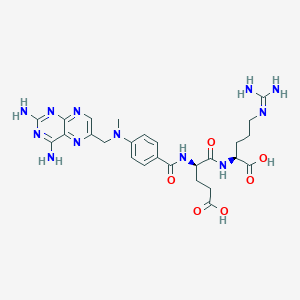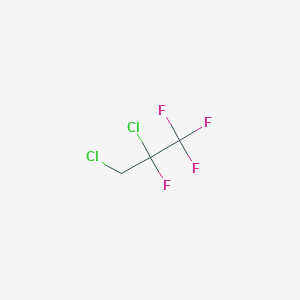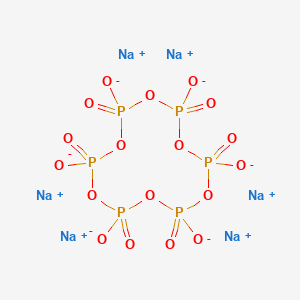
Calgon
概要
説明
Calgon is an American brand of bath and beauty products, owned by PDC Brands . The original product consisted of powdered sodium hexametaphosphate (amorphous sodium polyphosphate), which, in water, would complex with ambient calcium ions and certain other cations —preventing formation of unwanted salts and interference by those cations with the actions of soap or other detergents . Its name, a portmanteau derived from the phrase “cal cium gon e”, was originally promoted for general use in bathing and cleaning .
Synthesis Analysis
Calgon, when added to hard water, causes the magnesium and calcium ions present in hard water to displace sodium ions from the anion complex of Calgon . This means a complex anion is formed when Calgon ionizes .
Molecular Structure Analysis
The chemical formula of Calgon is (NaPO3)6 . It is a gathering of sodium polyphosphate polymers based on repeating NaPO3 units . It is a water-soluble polyphosphate glass that consists of a distribution of polyphosphate chain lengths .
Chemical Reactions Analysis
In hard water, metal ions react with soap and certain other detergents to form scum, which reduces cleaning power, and deposits on the items to be cleaned . The solution to these problems is to use more cleaning agent . This is why laundry detergent manufacturers recommend different levels of detergent depending on the water hardness: the higher the water hardness, the more detergent is required .
Physical And Chemical Properties Analysis
Calgon is a water-soluble white powder that sequesters many hard water minerals, such as Calcium carbonate and Calcium sulfate . It is soluble in water and insoluble in most organic solvents .
科学的研究の応用
Remediation of Hydrophobic Organic Contaminants in Soils
Specific Scientific Field
Environmental Science and Soil Remediation
Application Summary
Calgon is used in surfactant-enhanced remediation technology, a cost-effective and environmentally friendly alternative to traditional remedial strategies for soil contaminated with hydrophobic organic contaminants (HOCs) .
Methods of Application
Surfactant remediation technologies are conducted in-situ or ex-situ, or in combination. These technologies include soil flushing, washing, phytoremediation, and bioremediation . The efficiency of surfactant-enhanced mass transfer phase using a single surfactant solution is being researched, with a focus on binary blends to remove mixed HOCs in soils .
Results or Outcomes
The use of surfactants like Calgon has shown great potential in developing novel synthetic and biosurfactants that exhibit higher biodegradability, less toxicity, higher removal efficiency, and are more economical and recyclable .
Water Softening
Specific Scientific Field
Chemistry and Home Appliance Efficiency
Application Summary
Calgon is used to reduce the effect of hard water on appliance efficiency and improve cleaning by removing or masking the effect of dissolved ions .
Methods of Application
Calgon is added to the water used in appliances like washing machines and dishwashers. It works by removing or masking the effect of dissolved ions that make the water 'hard’ .
Results or Outcomes
The use of a water softener like Calgon can reduce the amount of detergent required by up to 40% . It also prevents the deposition of inorganic compounds on the electric elements used to heat up the cleaning water, thereby improving the efficiency of the appliances .
Drinking Water Purification
Specific Scientific Field
Environmental Science and Water Treatment
Application Summary
Calgon Carbon’s FILTRASORB® Activated Carbon is used to achieve non-detect levels of PFAS in drinking water . The company has been preparing for PFAS-related demand for their most significant core business; drinking water .
Methods of Application
The science behind Calgon Carbon’s approach to removing PFAS from water sources starts with people. Each water system is unique and requires diligent testing before treatment can even begin . The Company has been treating PFAS in drinking water, wastewater, and industrial applications, using FILTRASORB® granular activated carbon (GAC) .
Results or Outcomes
GAC has been considered by the Environmental Protection Agency (EPA) as the “Best Available Technology” to treat PFAS . The strong fluorine-carbon bond and low vapor pressure makes PFAS resistant to several conventional water treatment technologies .
Gas Filtration
Specific Scientific Field
Chemical Engineering and Gas Filtration
Application Summary
Calgon Carbon’s activated carbon is used in a range of water and gas filtration applications .
Methods of Application
Calgon Carbon will spend $185 million to double the size of its activated carbon plant in Mississippi with a second production line . The final planned capacity is 91 million kg per year .
Results or Outcomes
The plant’s activated carbon is made from coal and used in a range of water and gas filtration applications . The move will also roughly double the number of jobs at the plant, to 80, when the expansion is completed in late 2022 .
Chemical Regeneration of Granular Activated Carbon
Application Summary
Calgon is used in the chemical regeneration of granular activated carbon (GAC), a process used in drinking water treatment plants worldwide to remove micro-pollutants such as pesticides .
Methods of Application
A potential alternative approach is to chemically regenerate GAC on-site (possibly in situ) with an appropriate solution capable of desorbing organic contaminants . In this study, four types of regenerant solution were evaluated for their ability to desorb five target contaminants .
Results or Outcomes
The NaOH/CH3CH2OH regenerant solution yielded desorption efficiencies in the range of approximately 40–90%, with the efficiency dependent on the contaminant . A thermodynamic study provided valuable fundamental information regarding the adsorption and desorption mechanisms .
PFAS Removal and Destruction
Application Summary
Calgon Carbon’s FILTRASORB® GAC, sourced from bituminous coal, has demonstrated superior PFAS-removal capabilities compared to other carbons for two decades .
Methods of Application
Thermally treating GAC at the end of its useful service life – known as spent carbon – is called reactivation, a process that vaporizes and destroys adsorbed contaminants at extremely high temperatures .
Results or Outcomes
The study’s findings showed that PFAS compounds are effectively removed from spent carbon through the reactivation process, as well as showing greater than 99.99% destruction of PFAS through the furnace and abatement system .
Safety And Hazards
将来の方向性
Calgon Carbon Corporation has recently celebrated a plant expansion in Mississippi . This increases virgin activated carbon annual production capacity by 55 MM pounds . The world’s largest manufacturer of activated carbon and reactivation now produces more than 200 MM pounds of virgin activated carbon annually . Activated carbon will help tackle PFAS forever chemicals in drinking water and wastewater .
特性
IUPAC Name |
hexasodium;2,4,6,8,10,12-hexaoxido-1,3,5,7,9,11-hexaoxa-2λ5,4λ5,6λ5,8λ5,10λ5,12λ5-hexaphosphacyclododecane 2,4,6,8,10,12-hexaoxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6Na.H6O18P6/c;;;;;;1-19(2)13-20(3,4)15-22(7,8)17-24(11,12)18-23(9,10)16-21(5,6)14-19/h;;;;;;(H,1,2)(H,3,4)(H,5,6)(H,7,8)(H,9,10)(H,11,12)/q6*+1;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLGEJMYGQKIIW-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na6O18P6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14550-21-1 (unspecified hydrochloride salt) | |
| Record name | Sodium hexametaphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1047522 | |
| Record name | Sodium hexametaphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Polymeric sodium metaphosphates: Clear hygroscopic solid; Soluble in water; [HSDB] White odorless granules; [MSDSonline] | |
| Record name | Sodium hexametaphosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7116 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
CLEAR, HYGROSCOPIC GLASS; MP 628 °C; SOL IN WATER, BUT DISSOLVES SLOWLY; DEPOLYMERIZES IN AQ SOLN TO FORM SODIUM TRIMETAPHOSPHATE & SODIUM ORTHOPHOSPHATES. /POLYMERIC SODIUM METAPHOSPHATES/, SOL IN WATER; INSOL IN ORG SOLVENTS. /SODIUM HEXAMETAPHOSPHATE DETERGENTS/ | |
| Record name | SODIUM HEXAMETAPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5053 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Hexasodium hexametaphosphate | |
CAS RN |
10124-56-8 | |
| Record name | Sodium hexametaphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium hexametaphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metaphosphoric acid (H6P6O18), hexasodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXASODIUM HEXAMETAPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N40N91DW96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM HEXAMETAPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5053 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

